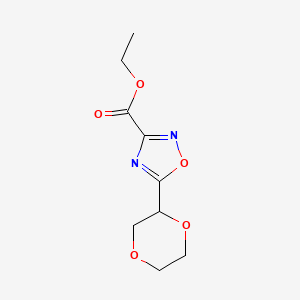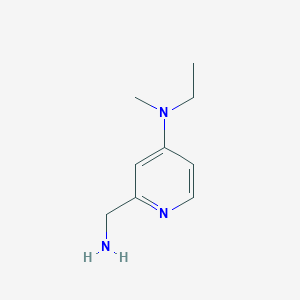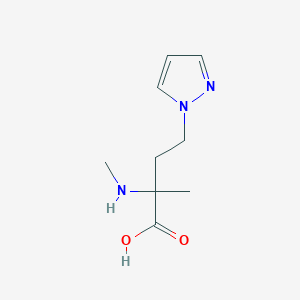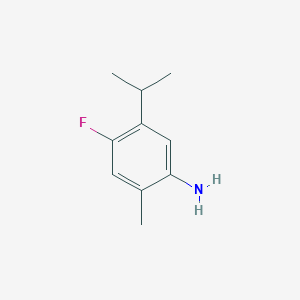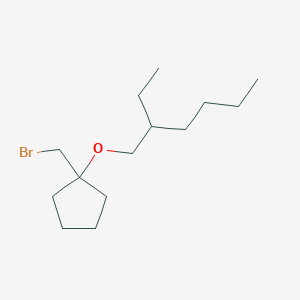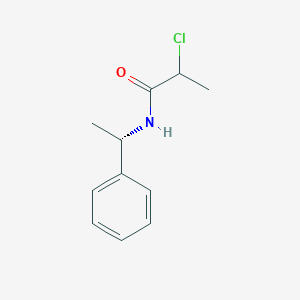
2-Chloro-N-((S)-1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-((S)-1-phenylethyl)propanamide is an organic compound belonging to the amide family It is characterized by the presence of a chloro group, a phenylethyl group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((S)-1-phenylethyl)propanamide typically involves the reaction of (S)-1-phenylethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Oxidation: Formation of ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-N-((S)-1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-((S)-1-phenylethyl)propanamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, thereby preventing cell replication .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(p-tolyl)propanamide: Similar structure but with a p-tolyl group instead of a phenylethyl group.
2-Chloro-N-(2-methylphenyl)propanamide: Contains a 2-methylphenyl group instead of a phenylethyl group.
2-Chloro-N-phenylacetamide: Lacks the propanamide backbone and has a simpler structure.
Uniqueness
2-Chloro-N-((S)-1-phenylethyl)propanamide is unique due to its specific stereochemistry and the presence of both a chloro group and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
596807-99-7 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
2-chloro-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1 |
Clave InChI |
QSGXOZATHLLEEQ-GKAPJAKFSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13633516.png)



![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
